molecular formula C20H20N4O B8038152 [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone

[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone

Cat. No.: B8038152
M. Wt: 332.4 g/mol
InChI Key: YYLKKYCXAOBSRM-UHFFFAOYSA-N
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Description

[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone is a compound known for its potent kinase inhibitory properties. It is commonly referred to by its synonym KW-2449. This compound has shown significant potential in various scientific research fields, particularly in the study of kinase-related pathways and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone involves several steps, typically starting with the preparation of the indazole moiety. The indazole is then coupled with a vinyl group, followed by the introduction of the piperazine ring. The final step involves the formation of the methanone linkage. Specific reaction conditions, such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), are often employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product, ensuring it meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the indazole moiety, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the vinyl group, leading to different derivatives.

    Substitution: Substitution reactions, particularly on the piperazine ring, can yield a variety of analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds. Substitution reactions can lead to a wide range of analogs with varying biological activities .

Scientific Research Applications

[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone involves the inhibition of various kinases, including FLT3, ABL, FGFR1, and aurora A. By binding to the active sites of these kinases, the compound prevents their phosphorylation activity, thereby disrupting cellular signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another kinase inhibitor used in cancer treatment.

    Imatinib: Known for its effectiveness in treating chronic myeloid leukemia.

    Sorafenib: Used in the treatment of liver, kidney, and thyroid cancers.

Uniqueness

What sets [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone apart is its broad spectrum of kinase inhibition, including its activity against FLT3, ABL, and aurora A kinases. This broad activity profile makes it a versatile tool in both research and therapeutic applications .

Properties

IUPAC Name

[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLKKYCXAOBSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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